molecular formula C5H9KO6 B8126529 Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate

Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate

Cat. No.: B8126529
M. Wt: 204.22 g/mol
InChI Key: HSMKJRYJAZFMNP-OCSZXWPNSA-M
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Description

Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate is a chemical compound that belongs to the class of organic compounds known as sugar acids and derivatives. It is a potassium salt of a pentonic acid, which is a type of sugar acid. This compound is characterized by the presence of multiple hydroxyl groups, making it highly soluble in water and capable of forming hydrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate typically involves the oxidation of corresponding sugar alcohols. One common method is the oxidation of xylitol using potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are employed to convert sugar alcohols into the desired product. The fermentation broth is then processed to extract and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to yield sugar alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Sugar alcohols.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a substrate in enzymatic studies to understand metabolic pathways.

    Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products.

Mechanism of Action

The mechanism of action of Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. Its multiple hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Potassium D-gluconate: Another potassium salt of a sugar acid, used as a dietary supplement.

    Potassium L-ascorbate: A potassium salt of ascorbic acid, known for its antioxidant properties.

    Potassium D-glucarate: Used in detoxification processes and as a dietary supplement.

Uniqueness

Potassium (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring high solubility and stability.

Properties

IUPAC Name

potassium;(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMKJRYJAZFMNP-OCSZXWPNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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